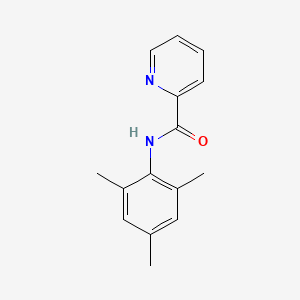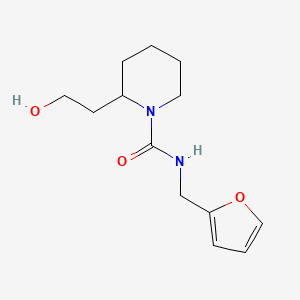![molecular formula C16H25NO2 B6639869 2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)
2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol, also known as MPMP, is a chemical compound that has been widely used in scientific research. MPMP is a selective ligand for the sigma-1 receptor, which is a protein that is found in various tissues and is involved in many physiological processes.
Wirkmechanismus
2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol binds selectively to the sigma-1 receptor, which is a transmembrane protein that is found in various tissues. The sigma-1 receptor is involved in many physiological processes, including neurotransmission, ion channel regulation, and cell survival. This compound modulates the activity of the sigma-1 receptor, leading to various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of cell survival. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol is a useful tool for studying the sigma-1 receptor and its role in various physiological processes. It has high selectivity and affinity for the sigma-1 receptor, making it a valuable ligand for drug development. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for research on 2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol and the sigma-1 receptor. One direction is the development of new drugs that target the sigma-1 receptor for the treatment of various diseases, including neurodegenerative diseases, cancer, and pain. Another direction is the study of the role of the sigma-1 receptor in various physiological processes, including neurotransmission, ion channel regulation, and cell survival. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound and other sigma-1 receptor ligands.
Synthesemethoden
2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol can be synthesized by reacting 4-(phenoxymethyl)piperidine with 2-methyl-2-propanol in the presence of a strong acid catalyst. The reaction proceeds via an SN1 mechanism, and the product is obtained by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been used as a tool to study the sigma-1 receptor and its role in various physiological processes. This compound has also been used as a ligand to develop new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-16(2,18)13-17-10-8-14(9-11-17)12-19-15-6-4-3-5-7-15/h3-7,14,18H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMBNWIRTDQNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)
![1-[[(1-Propylbenzimidazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639799.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)




![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)

![[4-(2-Hydroxyethyl)piperazin-1-yl]-(1-methylbenzotriazol-5-yl)methanone](/img/structure/B6639859.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)
![[4-[(4-Fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(3-methylfuran-2-yl)methanone](/img/structure/B6639878.png)
![1-[[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B6639884.png)